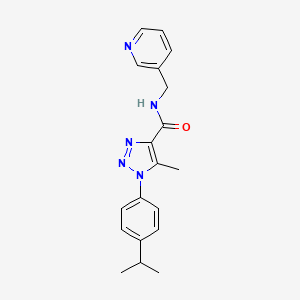

1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-13(2)16-6-8-17(9-7-16)24-14(3)18(22-23-24)19(25)21-12-15-5-4-10-20-11-15/h4-11,13H,12H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPNVTXQBJJJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or disrupting cellular processes. The aromatic groups may interact with biological membranes or proteins, altering their function. The exact pathways and targets would depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Implications

Triazole-4-carboxamide derivatives exhibit diverse biological activities depending on substitutions at positions 1, 5, and the carboxamide side chain. Below is a comparative analysis of key analogs:

Key Observations:

- 4-fluorophenyl (): Electron-withdrawing fluorine may influence electronic interactions with target proteins. 4-ethoxyphenyl (): Ethoxy groups introduce polarity and hydrogen-bonding capacity, which may alter solubility or target engagement.

- Position 5 Substituents: Methyl (Target): A simple alkyl group that avoids steric hindrance, contrasting with bulkier groups (e.g., cyclopropyl in ) or polar amino groups ().

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole ring can enhance activity against resistant strains of bacteria, making it a candidate for new antibiotic formulations.

Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and death.

Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in disease processes. For example, it has been investigated as a potential inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Such enzyme inhibitors are vital in developing treatments for tuberculosis and other infectious diseases.

Agricultural Applications

Pesticidal Activity : Triazole compounds are known for their fungicidal properties. The compound has been tested for its effectiveness in controlling plant pathogens, particularly in crops susceptible to fungal infections. Its application could lead to reduced reliance on conventional fungicides, promoting sustainable agricultural practices.

Growth Regulation : Some studies suggest that triazole derivatives can act as plant growth regulators. They may influence plant growth patterns by modulating hormonal pathways, which can enhance crop yields and improve resistance to environmental stressors.

Material Science Applications

Polymer Development : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into its application in creating smart materials that respond to environmental stimuli is ongoing.

Nanotechnology : There is potential for using this compound in the development of nanomaterials for drug delivery systems. By conjugating the triazole with nanoparticles, researchers aim to improve the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on several cancer cell lines revealed that this compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways. The study highlighted its effectiveness compared to existing chemotherapeutics, marking it as a promising candidate for further clinical development .

Case Study 3: Agricultural Applications

Field trials assessing the fungicidal activity of this compound showed up to 80% reduction in fungal infections in treated crops compared to untreated controls. This efficacy suggests its viability as an alternative to synthetic fungicides .

Q & A

Q. What are the standard synthetic routes for 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide preparation : Reacting 4-isopropylphenyl azide with propargyl derivatives.

- Cycloaddition : Using CuI (1–5 mol%) in DMSO or acetonitrile at 60–80°C for 6–12 hours .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity .

Optimization strategies : - Vary solvent polarity (e.g., DMF for polar intermediates).

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) .

Q. Which characterization techniques are critical for confirming the structural integrity of this triazole-carboxamide derivative?

- NMR spectroscopy :

- ¹H NMR : Look for triplet peaks at δ 7.2–8.5 ppm (pyridine protons) and singlet at δ 2.5–3.0 ppm (isopropyl methyl groups) .

- ¹³C NMR : Confirm carbonyl resonance at ~165–170 ppm .

- Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ matching the molecular formula (C₂₀H₂₂N₆O) .

- X-ray crystallography : Resolves triazole ring planarity and torsional angles (if single crystals are obtainable) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays :

- Anticancer : Test against NCI-60 cell lines using MTT assays (IC₅₀ values) .

- Antimicrobial : Broth microdilution (MICs against S. aureus and E. coli) .

- Target identification : Use fluorescence polarization for kinase inhibition profiling (e.g., EGFR, VEGFR2) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

- Data triangulation :

- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Computational modeling : Use molecular docking (AutoDock Vina) to identify binding pose variations .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

Q. What experimental designs are optimal for assessing in vivo pharmacokinetics and toxicity?

- Pharmacokinetics :

- ADME : Oral bioavailability in rodents (plasma t₁/₂ via LC-MS/MS).

- Tissue distribution : Radiolabeled compound (¹⁴C) with autoradiography .

- Toxicology :

- 28-day repeated dose study in rats (histopathology of liver/kidney) .

Q. How can computational methods enhance reaction optimization and mechanistic studies?

Q. What degradation pathways should be monitored during stability studies?

- Oxidative degradation : Accelerated testing with H₂O₂ (0.3% w/v) at 40°C; monitor via HPLC for hydroxylated byproducts .

- Photolysis : Expose to UV light (λ = 254 nm) to assess triazole ring cleavage .

Q. How can heterocyclic interactions with biological targets be experimentally validated?

- Crystallography : Co-crystallize with target proteins (e.g., cytochrome P450) to resolve binding modes .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What advanced purification techniques address challenges in isolating stereoisomers?

- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol, 90:10) to resolve enantiomers .

- Crystallization-induced asymmetric transformation : Seed with desired enantiomer crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.